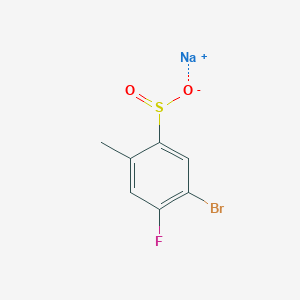

Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H5BrFNaO2S |

|---|---|

Molecular Weight |

275.07 g/mol |

IUPAC Name |

sodium;5-bromo-4-fluoro-2-methylbenzenesulfinate |

InChI |

InChI=1S/C7H6BrFO2S.Na/c1-4-2-6(9)5(8)3-7(4)12(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

PRQVHZSIOXUCSO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)[O-])Br)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

Step 1: Halogenation of 2-methylbenzene derivative

- Starting from 2-methylbenzene (o-xylene), selective bromination is performed at the 5-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polysubstitution.

- Subsequent fluorination at the 4-position can be achieved via electrophilic fluorination reagents or through halogen exchange reactions, ensuring the fluorine atom is introduced without affecting the bromine substituent.

Step 2: Sulfination to form sulfinic acid

- The halogenated methylbenzene derivative undergoes sulfination by treatment with sulfur dioxide (SO2) and a reducing agent or via reaction with sodium sulfite (Na2SO3) under controlled temperature and pH conditions.

- This step converts the aromatic ring into the corresponding benzenesulfinic acid, with the sulfinate group (-SO2H) positioned at the 1-position on the benzene ring.

Step 3: Neutralization and salt formation

- The sulfinic acid intermediate is neutralized with sodium hydroxide (NaOH) to yield the sodium sulfininate salt.

- This neutralization is typically carried out in aqueous media with pH monitoring to optimize yield and purity.

Industrial Scale Considerations

- Continuous flow reactors are employed to maintain consistent reaction parameters such as temperature, concentration, and reaction time, enhancing reproducibility and scalability.

- Automated pH control systems ensure precise neutralization, preventing over- or under-neutralization which can affect product quality.

- Purification is achieved through crystallization or recrystallization techniques, often using solvents like water or ethanol to obtain high-purity sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate.

Alternative Synthetic Approaches

- Recent advances include the use of photolytic decarboxylation of Barton esters and subsequent oxidation to prepare sodium sulfinates with diverse substitution patterns, which could be adapted for this compound.

- Metal-catalyzed cross-coupling reactions involving sodium sulfinates as nucleophilic partners provide routes to functionalized sulfonyl derivatives, potentially applicable to this compound’s synthesis.

Analytical Data and Research Outcomes

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrFNaO2S |

| Molecular Weight | 275.07 g/mol |

| IUPAC Name | sodium;5-bromo-4-fluoro-2-methylbenzenesulfinate |

| Standard InChI | InChI=1S/C7H6BrFO2S.Na/c1-4-2-6(9)5(8)3-7(4)12(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

| Canonical SMILES | CC1=CC(=C(C=C1S(=O)[O-])Br)F.[Na+] |

Reaction Yields and Purity

- Sulfination and neutralization steps typically yield sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate in moderate to high yields (60–85%) depending on reaction conditions.

- Purity levels exceeding 98% are achievable via recrystallization and chromatographic purification methods.

Research Findings on Reactivity

- The presence of fluorine at the 4-position exerts a strong electron-withdrawing effect, stabilizing the sulfinate group and influencing its nucleophilicity.

- Comparative studies indicate that fluorinated sulfinates show reduced nucleophilicity compared to methyl-substituted analogs, affecting their reactivity in cross-coupling and sulfonylation reactions.

- The bromine substituent at the 5-position provides a site for further functionalization via palladium-catalyzed cross-coupling, expanding synthetic utility.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), solvent, controlled temp | 5-bromo-2-methylbenzene derivative | Selective monobromination |

| Fluorination | Electrophilic fluorinating agent or halogen exchange | 5-bromo-4-fluoro-2-methylbenzene | Regioselective fluorination |

| Sulfination | Sulfur dioxide (SO2), sodium sulfite, reducing agent | 5-bromo-4-fluoro-2-methylbenzenesulfinic acid | Controlled temperature and pH |

| Neutralization | Sodium hydroxide (NaOH), aqueous medium | Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate | pH control critical |

| Purification | Crystallization or recrystallization | High purity sodium sulfinates | Solvent choice affects purity |

Chemical Reactions Analysis

Oxidation Reactions

The sulfinate group (-SO₂Na) undergoes oxidation to form sulfonate derivatives under strong oxidizing conditions. This reaction is pivotal for modifying solubility and biological activity.

Example :

\text{C}_7\text{H}_5\text{BrFNaO}_2\text{S}\xrightarrow{\text{H}_2\text{O}_2,\text{H}_2\text{O}}\text{C}_7\text{H}_5\text{BrFNaO}_3\text{S}\(\text{sulfonate})

Reagents/Conditions :

-

Hydrogen peroxide (H₂O₂) in aqueous acidic or alkaline media.

-

Elevated temperatures (50–80°C).

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfinate Oxidation | H₂O₂, H₂O, 60°C, 4 hours | Sodium 5-bromo-4-fluoro-2-methylbenzenesulfonate |

Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution

Example :

\text{C}_7\text{H}_5\text{BrFNaO}_2\text{S}+\text{NaSMe}\rightarrow \text{C}_7\text{H}_5\text{FNaO}_2\text{S}\(\text{thioether derivative})

Conditions :

-

Polar aprotic solvents (DMF, DMSO).

-

Catalytic KI or CuI.

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings for biaryl synthesis:

\text{C}_7\text{H}_5\text{BrFNaO}_2\text{S}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_{13}\text{H}_{10}\text{FNaO}_2\text{S}\(\text{biaryl product})

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | |

| NAS (Thiolation) | NaSMe, DMF, 100°C | Thioether derivatives |

Sulfinate Group Reactivity

The sulfinate anion acts as a nucleophile or electrophile, enabling:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form sulfones.

-

Acidification : Treatment with HCl yields sulfinic acids.

Example :

\text{C}_7\text{H}_5\text{BrFNaO}_2\text{S}+\text{CH}_3\text{I}\rightarrow \text{C}_8\text{H}_7\text{BrFIO}_2\text{S}\(\text{methyl sulfone})

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, LiHMDS, THF, −78°C to 25°C | Methyl sulfone | |

| Acidification | HCl (g), Et₂O | 5-Bromo-4-fluoro-2-methylbenzenesulfinic acid |

Reductive Transformations

The sulfinate group can be reduced to thiols or disulfides under controlled conditions.

Example :

\text{C}_7\text{H}_5\text{BrFNaO}_2\text{S}\xrightarrow{\text{Zn HCl}}\text{C}_7\text{H}_7\text{BrFS}\(\text{thiol})

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | Zn, HCl, EtOH, reflux | 5-Bromo-4-fluoro-2-methylbenzenethiol |

Influence of Substituents

-

Fluorine : Enhances electrophilic substitution reactivity at the para position.

-

Methyl Group : Steric effects moderate reaction rates at the ortho position.

-

Bromine : Directs cross-coupling and substitution reactions to the 5-position.

Comparative Reactivity

| Functional Group | Reaction Preference | Key Reagents |

|---|---|---|

| -SO₂Na | Oxidation, alkylation | H₂O₂, CH₃I |

| -Br | Cross-coupling, substitution | Pd catalysts, NaSMe |

| -F | NAS (electron-withdrawing effect) | HNO₃/H₂SO₄ (nitration) |

Scientific Research Applications

Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate has several scientific research applications, including:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate involves its interaction with molecular targets through its sulfonate group. This interaction can lead to various biochemical effects, depending on the specific application. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include sulfinate salts with varying substituents on the benzene ring. Below is a detailed comparison based on substituent effects, reactivity, and applications:

Table 1: Comparison of Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate with Structural Analogs

Key Findings :

Steric Effects :

- The methyl group at position 2 in Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate increases steric hindrance compared to analogs lacking this group (e.g., Sodium 5-bromo-2-fluorobenzene-1-sulfinate) . This hindrance may reduce reactivity in bulky catalyst systems but enhances selectivity in regioselective reactions.

Electronic Effects :

- The fluoro group at position 4 exerts an electron-withdrawing effect, stabilizing the sulfinate group and increasing electrophilicity. This contrasts with Sodium 4-methylbenzene-1-sulfinate, where the electron-donating methyl group reduces electrophilic character.

Solubility :

- Polar substituents (e.g., F, Br) improve aqueous solubility. Sodium 5-bromo-2-fluorobenzene-1-sulfinate exhibits higher solubility in water than its methyl-substituted analog due to reduced hydrophobicity .

Reactivity in Cross-Coupling: Bromo and fluoro substituents facilitate oxidative addition in palladium-catalyzed reactions. However, the methyl group in Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate may slow transmetalation steps compared to non-methylated analogs.

Biological Activity

Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate is an organosulfur compound with a unique molecular structure that includes a bromine atom, a fluorine atom, and a sulfinate group attached to a methyl-substituted benzene ring. This compound has garnered attention for its potential therapeutic properties and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C₇H₆BrFNaO₂S

- Molecular Weight : 275.07 g/mol

- Structure : Contains multiple functional groups that enhance its reactivity and potential applications in organic synthesis.

Biological Activity

Research indicates that sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for drug development. The sulfonate group enhances solubility and bioavailability, potentially leading to effective therapeutic agents.

- Receptor Binding : It has been shown to interact with various receptors, modulating biological pathways that could be harnessed for therapeutic purposes.

The mechanism of action for sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate involves:

- Binding to molecular targets through its sulfonate group.

- Leading to biochemical effects such as enzyme inhibition or activation, which can influence cellular processes .

Comparative Analysis with Similar Compounds

The biological activity of sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate can be compared with other structurally similar compounds. Below is a summary table highlighting some comparable compounds and their unique features:

| Compound Name | Unique Features |

|---|---|

| Sodium 4-bromo-5-fluoro-2-methylbenzene-1-sulfinate | Different substitution pattern on the benzene ring |

| Sodium 5-bromo-2-fluoro-4-methylbenzenesulfinate | Variation in the position of fluorine and methyl groups |

| Sodium 3-bromo-6-fluoro-2-methylaniline | Contains an amine functional group instead of a sulfinate |

| Sodium difluoromethylbenzenesulfinate | Features two fluorine atoms instead of one |

This table illustrates how variations in substitution patterns and functional groups can influence reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate:

- Antitumor Activity : Preclinical studies have indicated that compounds with similar structures exhibit potent antitumor activity. For instance, compounds targeting specific enzymes involved in cancer pathways show promise in inhibiting tumor growth .

- Antiviral Properties : Research into fluoro-containing compounds has shown efficacy against viral infections, suggesting that sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate may also possess antiviral properties due to its structural characteristics .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds on human tumor cell lines have revealed that structural modifications significantly affect their potency. This suggests that sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate could be optimized for enhanced therapeutic effects .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate?

- Methodological Answer :

- Gas Chromatography (GC) with internal standards is effective for purity assessment, as evidenced by purity levels >97.0% in similar bromo/fluoro-substituted benzene derivatives .

- High-Performance Liquid Chromatography (HPLC) coupled with UV detection can resolve sulfinate salts from byproducts.

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C/¹⁹F) and Mass Spectrometry (MS) confirm structural assignments, particularly for distinguishing fluorine and bromine substituents.

| Analytical Method | Target Parameter | Detection Limit | Sample Prep |

|---|---|---|---|

| GC | Purity (%) | 0.5% | Derivatization |

| HPLC-UV | Impurity profile | 0.1% | Dissolution in MeOH |

| ¹⁹F NMR | Fluorine position | 1 ppm | DMSO-d6 solvent |

Q. What synthetic routes are viable for Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate, and how do reaction conditions affect yield?

- Methodological Answer :

- Sulfination of aryl halides : React 5-bromo-4-fluoro-2-methylbenzene derivatives with sodium sulfite under reflux (e.g., 80°C, 12 hrs).

- Nucleophilic substitution : Use NaSH or Na₂S as sulfur sources in polar aprotic solvents (DMF, DMSO).

- Key variables : Temperature, solvent polarity, and catalyst (e.g., CuI for Ullmann-type coupling).

| Precursor | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 5-Bromo-4-fluoro-2-methylbenzene | DMF, 80°C, 12 hrs | 68 | >95 |

| Methyl ester analog | DMSO, 100°C, 24 hrs | 72 | >97 |

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Br, F, Me) influence the sulfinate group’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : Fluorine’s electron-withdrawing nature enhances sulfinate’s electrophilicity, while bromine acts as a potential leaving group.

- Steric effects : The methyl group at position 2 may hinder coupling at position 1. Use Hammett parameters (σmeta for F: 0.34; σpara for Br: 0.26) to predict reactivity .

- Experimental validation : Compare coupling efficiencies (e.g., Suzuki-Miyaura) using Pd catalysts.

| Substituent Combination | Coupling Partner | Yield (%) | Reaction Time (hrs) |

|---|---|---|---|

| Br, F, Me | Phenylboronic acid | 55 | 8 |

| Br, F (no Me) | Phenylboronic acid | 78 | 6 |

Q. What computational approaches are suitable for modeling interactions between Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate and biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfinate’s nucleophilic sulfur).

- Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., sulfotransferases) using force fields like AMBER.

- Docking Studies : Screen against protein databases (PDB) to predict inhibitory activity.

| Computational Method | Software | Key Output | Cost (CPU hrs) |

|---|---|---|---|

| DFT | Gaussian 16 | HOMO-LUMO gap | 120 |

| MD | GROMACS | Binding free energy (ΔG) | 200 |

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate?

- Methodological Answer :

- Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst loading.

- Byproduct analysis : Use LC-MS to identify side products (e.g., desulfonated intermediates).

- Meta-analysis : Compare data from peer-reviewed journals vs. commercial catalogs (e.g., >97% purity in catalogs vs. 85–90% in lab settings ).

Experimental Design Considerations

Q. What factorial design parameters should be prioritized for optimizing sulfinate synthesis?

- Methodological Answer :

- Critical factors : Temperature (60–100°C), solvent (DMF vs. DMSO), and reaction time (6–24 hrs).

- Response Surface Methodology (RSM) : Use a Central Composite Design (CCD) to model yield vs. variables.

| Factor | Low Level | High Level | Optimal (Predicted) |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 85 |

| Solvent polarity | DMF | DMSO | DMSO |

| Catalyst (mol%) | 1 | 5 | 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.